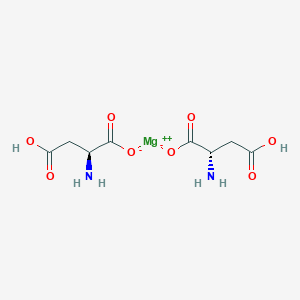

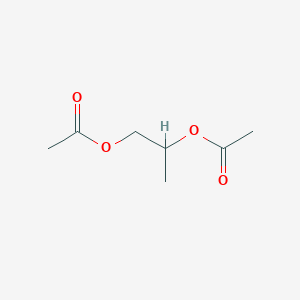

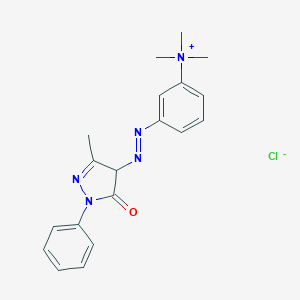

![molecular formula C9H6ClF3N2 B008434 2-(Chloromethyl)-6-(trifluoromethyl)-1H-benzo[D]imidazole CAS No. 107430-29-5](/img/structure/B8434.png)

2-(Chloromethyl)-6-(trifluoromethyl)-1H-benzo[D]imidazole

Übersicht

Beschreibung

Synthesis Analysis

While specific synthesis methods for this compound are not available, imidazole derivatives have been synthesized using various methods . For instance, the van Leusen reaction, which is based on tosylmethylisocyanides (TosMICs), is a commonly used strategy for synthesizing imidazole-based medicinal molecules .Wissenschaftliche Forschungsanwendungen

Synthesis of Imidazoles

The compound plays a crucial role in the synthesis of imidazoles . Imidazoles are key components to functional molecules that are used in a variety of everyday applications . The synthesis process involves the formation of bonds during the formation of the imidazole .

Synthesis of 2-Trifluoromethyl Benzimidazoles

The compound is used in the synthesis of 2-trifluoromethyl benzimidazoles . A new and efficient method has been developed for this synthesis, which involves the condensation of diamines or amino (thio)phenols with in situ generated CF3CN .

Synthesis of Benzoxazoles and Benzothiazoles

In addition to benzimidazoles, the compound is also used in the synthesis of benzoxazoles and benzothiazoles . The same method of condensation with in situ generated CF3CN is used .

Gram Scale Synthesis

The synthetic utility of the 2-trifluoromethyl benzimidazole and benzoxazole products is demonstrated via gram scale synthesis . This indicates the potential for large-scale production of these compounds.

Mechanistic Study

The compound is used in mechanistic studies of the synthesis process . The reaction proceeds via the nucleophilic addition of trifluoroacetonitrile to the amino group of the diamine derivatives to form an imidamide intermediate, followed by intramolecular cyclization .

Preparation of SEM [2-(trimethylsilyl)ethoxy]methyl]-ethers

The compound is used in the preparation of SEM [2-(trimethylsilyl)ethoxy]methyl]-ethers . This serves as a phenol protecting group in the synthesis of laterifluorones .

Synthesis of 1-(2-trimethylsilanyl-ethoxymethyl)-1H-imidazole

The compound reacts with 1H-imidazole to prepare 1-(2-trimethylsilanyl-ethoxymethyl)-1H-imidazole . This reaction demonstrates the versatility of the compound in the synthesis of various imidazole derivatives.

Zukünftige Richtungen

Wirkmechanismus

Target of Action

For instance, some imidazoles have antifungal properties and work by inhibiting the enzyme lanosterol 14α-demethylase involved in the biosynthesis of ergosterol, a component of fungal cell membranes .

Mode of Action

Without specific information on this compound, it’s difficult to say exactly how it interacts with its targets. The trifluoromethyl group is known to play an increasingly important role in pharmaceuticals, agrochemicals, and materials . It’s possible that the trifluoromethyl group in this compound could enhance its lipophilicity, potentially improving its ability to cross cell membranes and reach its target.

Biochemical Pathways

Again, without specific information, it’s hard to say which biochemical pathways this compound might affect. Compounds with a trifluoromethyl group have been shown to participate in various radical reactions .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure and properties. Factors such as solubility, stability, and molecular size can all influence a compound’s pharmacokinetics. For instance, the trifluoromethyl group could potentially enhance the compound’s lipophilicity, which might improve its absorption and distribution within the body .

Eigenschaften

IUPAC Name |

2-(chloromethyl)-6-(trifluoromethyl)-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClF3N2/c10-4-8-14-6-2-1-5(9(11,12)13)3-7(6)15-8/h1-3H,4H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BETJTXDRGZCHGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(F)(F)F)NC(=N2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80555846 | |

| Record name | 2-(Chloromethyl)-6-(trifluoromethyl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80555846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Chloromethyl)-6-(trifluoromethyl)-1H-benzo[D]imidazole | |

CAS RN |

107430-29-5 | |

| Record name | 2-(Chloromethyl)-6-(trifluoromethyl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80555846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

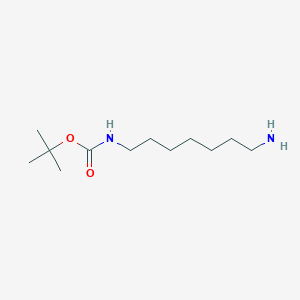

![3-[Dimethyl-[3-(2-methylprop-2-enoylamino)propyl]azaniumyl]propane-1-sulfonate](/img/structure/B8352.png)

![2-[2-[2-(2-Hydroxyethoxy)ethyl-octadecylamino]ethoxy]ethanol](/img/structure/B8372.png)